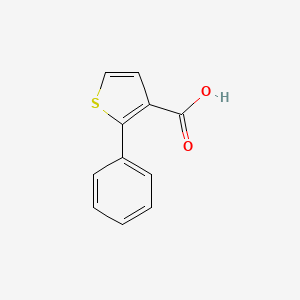

2-Phenylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

38695-73-7 |

|---|---|

Molecular Formula |

C11H8O2S |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

2-phenylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChI Key |

PQNWWRHSZQZRTB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylthiophene 3 Carboxylic Acid and Its Direct Precursors

Classical Approaches to Thiophene (B33073) Ring Formation

The foundational step in many syntheses of 2-phenylthiophene-3-carboxylic acid is the construction of the thiophene scaffold. Several classical methods have been established and modified for this purpose.

Gewald Reaction and its Modifications for Thiophene Scaffold Construction

The Gewald reaction is a cornerstone in thiophene synthesis, providing a versatile route to 2-aminothiophenes through a multi-component condensation. organic-chemistry.org This reaction typically involves an α-methylene carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The first step is a Knoevenagel condensation between the carbonyl compound and the cyanoester. wikipedia.org While the direct synthesis of this compound via the Gewald reaction is not explicitly detailed, the synthesis of related structures like 4-phenyl-2-aminothiophene-3-carboxylic acid ethyl ester has been reported. mdpi.com This suggests the potential adaptation of the Gewald reaction, where subsequent deamination and hydrolysis could yield the target molecule.

Modifications to the Gewald reaction have been developed to improve yields and reaction conditions. These include the use of microwave irradiation, ionic liquids, heterogeneous catalysts, and solid-supported synthesis. organic-chemistry.orgmdpi.com For instance, a solvent-free, one-pot Gewald reaction for alkyl-aryl ketones has been developed using mechanochemistry, offering an environmentally friendlier approach. mdpi.com

Palladium-Catalyzed Cyclization and Carbonylation Strategies

Palladium catalysis offers a powerful tool for the synthesis of thiophene derivatives. Palladium-catalyzed carbonylative approaches can be employed to construct benzothiophene-3-carboxylic esters from readily available starting materials. nih.gov While this is applied to benzothiophenes, the principles of cyclization and carbonylation could be adapted for the synthesis of this compound. Such strategies often involve the use of carbon monoxide as a C1 feedstock, representing a sustainable approach. semanticscholar.org

Palladium-catalyzed direct arylation is another key strategy. This method allows for the formation of carbon-carbon bonds between aryl halides and thiophene rings. mdpi.com The regioselectivity of this reaction is a critical aspect, and can often be controlled by the choice of catalyst, ligand, and reaction conditions. mdpi.com For example, palladium acetate (B1210297) in the presence of a suitable ligand and base has been used for the selective arylation of thiophene derivatives. mdpi.com

Other Multicomponent and Condensation Reactions

Beyond the Gewald reaction, other multicomponent reactions (MCRs) provide efficient pathways to highly substituted heterocycles, including thiophenes. nih.govacsgcipr.org MCRs are advantageous due to their atom economy and the ability to construct complex molecules in a single step. acsgcipr.org For instance, the Asinger reaction and its variations can be used to synthesize thiazolines, which are structurally related to thiophenes. nih.gov

Condensation reactions are also fundamental in building the thiophene ring. For example, the condensation of 2-methoxymethylene-3-ketosteroids with ethyl thioglycolate has been used to synthesize thiophene carboxylates fused to steroidal frameworks. researchgate.net This highlights the adaptability of condensation chemistry in creating diverse thiophene-containing molecules.

Functionalization and Derivatization Routes to Introduce the Phenyl and Carboxylic Acid Moieties

Once the thiophene ring is formed, or if a pre-existing thiophene is used as a starting material, the next crucial step is the introduction of the phenyl and carboxylic acid groups at the correct positions.

Regioselective Substitution Reactions on Thiophene Rings

The inherent reactivity of the thiophene ring allows for regioselective functionalization. The different positions on the thiophene ring (C2, C3, C4, C5) exhibit distinct reactivity profiles, which can be exploited for selective substitution. acs.org The control of regioselectivity is a major challenge, especially in heterocyclic substrates with multiple C-H bonds of similar reactivity. mdpi.com

Directed C-H functionalization, using a directing group, is a powerful strategy to control the position of substitution. acs.orgacs.org This approach can provide access to specific substitution patterns that might be difficult to achieve through undirected methods. acs.orgacs.org For example, a pH-sensitive directing group can be used to selectively functionalize different positions on the thiophene ring under different conditions. acs.orgacs.org

Introduction of Phenyl Substituents via Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a widely used and highly effective method for forming carbon-carbon bonds, particularly for introducing aryl groups like phenyl onto a thiophene ring. libretexts.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org The reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. libretexts.orgnih.gov

For the synthesis of this compound, a Suzuki coupling could be envisioned between a 2-halothiophene-3-carboxylic acid derivative and phenylboronic acid, or alternatively, between 2-phenylthiophene (B1362552) and a suitable reagent to introduce the carboxylic acid group at the 3-position. The presence of a carboxylic acid group on the boronic acid reactant can sometimes interfere with the reaction, potentially requiring protection of the acid functionality or optimization of the catalytic system. reddit.com

Table 1: Summary of Synthetic Reactions for Thiophene Derivatives

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Gewald Reaction | α-methylene carbonyl, α-cyanoester, sulfur | 2-Aminothiophenes | organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed Arylation | Thiophene derivative, Aryl halide | Aryl-substituted thiophenes | mdpi.com |

| Suzuki-Miyaura Coupling | Organoboron, Halide/Triflate | Biaryls, Styrenes, etc. | libretexts.orgnih.gov |

| Multicomponent Reactions | Multiple starting materials in one pot | Highly substituted heterocycles | nih.govacsgcipr.org |

Carboxylation Methods (e.g., Grignard Reagents, CO2 Insertion)

A fundamental and widely employed method for the synthesis of carboxylic acids, including thiophene-based structures, is the carboxylation of an organometallic intermediate, most notably a Grignard reagent. youtube.comyoutube.com This process involves the reaction of an organomagnesium halide with carbon dioxide (often in its solid form, dry ice), followed by an acidic workup to yield the desired carboxylic acid. youtube.com

The synthesis of this compound via this route would begin with a suitable precursor, 3-halo-2-phenylthiophene (e.g., 3-bromo-2-phenylthiophene). This precursor is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-phenyl-3-thienylmagnesium halide. youtube.com This reagent, which features a highly nucleophilic carbon atom, readily attacks the electrophilic carbon of carbon dioxide. youtube.com This nucleophilic addition results in the formation of a magnesium carboxylate salt. Subsequent protonation of this salt with a dilute acid (acidic workup) liberates the final this compound. youtube.com

This method is highly versatile and effectively increases the carbon chain of the starting material by one carbon, directly incorporating the carboxylic acid functional group. youtube.com A similar strategy has been successfully applied in the preparation of other functionalized thiophenecarboxylic acids, such as the synthesis of 3,4,5-trichloro-2-thiophenecarboxylic acid from tetrachlorothiophene (B1294677) via a Grignard reaction followed by carbonation with CO2. beilstein-journals.org

Table 1: General Steps for Grignard Carboxylation

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of Grignard Reagent | 3-Halo-2-phenylthiophene, Magnesium (Mg), Ether solvent | 2-Phenyl-3-thienylmagnesium halide |

| 2 | Carboxylation | Carbon Dioxide (CO2) | Magnesium carboxylate salt |

Green Chemistry Principles and Sustainable Synthesis Approaches

In line with the growing emphasis on sustainable chemical manufacturing, the synthesis of this compound and its derivatives is increasingly influenced by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net Key sustainable approaches applicable to this context include microwave-assisted synthesis, flow chemistry, and rigorous optimization of catalysts and solvents.

Microwave-Assisted Synthesis of Thiophene Carboxylic Acid Derivatives

Microwave-assisted synthesis has emerged as a powerful technology for accelerating organic reactions. clockss.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and fewer by-products compared to conventional heating methods. clockss.orgclockss.org

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technique to analogous compounds underscores its potential. For instance, the Gewald reaction, a common method for building the thiophene ring, has been significantly improved using microwave assistance for the synthesis of various 2-aminothiophene derivatives, including esters of thiophene carboxylic acids. clockss.org In one study, reactions were completed in 30 minutes at 50°C, demonstrating a rapid and efficient protocol. clockss.org Other research shows that multicomponent reactions to form complex heterocyclic systems incorporating a thiophene carboxylate structure can be achieved in high yields under microwave irradiation, often in the absence of a catalyst. clockss.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Thiazolo[3,2-a]pyrimidine-6-carboxylate Derivative clockss.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 30 minutes |

| Temperature | Reflux | 80 °C |

| Yield | Moderate | Quantitative |

| Energy Source | Oil Bath | 350 W Microwave |

Data derived from a model reaction for synthesizing a related heterocyclic system.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers a paradigm shift from traditional batch processing. thieme.de This methodology provides significant advantages in terms of safety, scalability, and precise control over reaction parameters like temperature, pressure, and mixing. researchgate.netthieme.de The ability to handle hazardous reagents and intermediates safely is a key benefit, as they are generated and consumed in situ in small volumes. nih.gov

The synthesis of thiophene derivatives is well-suited to flow chemistry. Research has demonstrated the successful flow synthesis of thiophene 2-carboxylates, highlighting the potential of this approach. researchgate.net Furthermore, related processes, such as the conversion of carboxylic acids to valuable acyl fluorides using in-flow generated thionyl fluoride (B91410) (SOF2), showcase the modularity and efficiency of continuous methodologies. nih.gov This platform allows for the direct and rapid synthesis of intermediates that can be telescoped into subsequent reactions, minimizing waste and purification steps, which is a core principle of green chemistry. nih.govacs.org

Table 3: Advantages of Flow Chemistry in Synthesis

| Feature | Benefit |

|---|---|

| Enhanced Safety | Small reaction volumes, containment of hazardous materials. nih.gov |

| Precise Control | Superior control over temperature, pressure, and residence time. |

| Improved Efficiency | Rapid heat and mass transfer leads to faster reactions and higher yields. |

| Scalability | Production can be scaled up by running the system for longer periods. |

| Automation | Allows for automated synthesis and optimization. thieme.de |

Catalyst Selection and Solvent Optimization in Synthesis

The choice of catalyst and solvent is paramount in developing sustainable synthetic routes. An ideal process utilizes a non-toxic, recyclable catalyst and an environmentally benign solvent or, preferably, solvent-free conditions. researchgate.net

In the synthesis of thiophene carboxylic acids, various catalytic systems have been explored. For example, the oxidation of thiophenes to 2-thiophenecarboxylic acid has been achieved using systems containing Vanadium (V), Iron (Fe), or Molybdenum (Mo) catalysts. semanticscholar.org Optimization of these reactions required drastic conditions (temperatures up to 175°C), but demonstrated that catalyst choice is crucial, with Fe(acac)3, VO(acac)2, and Mo(CO)6 being identified as effective options. semanticscholar.org

More recent green approaches focus on using reusable catalysts. Protic acid resins have been employed for the efficient acylation of thiophene, a potential step in a multi-step synthesis. acs.org These resin catalysts eliminate the need for an aqueous workup and can be recovered and reused, significantly reducing waste. acs.org Similarly, palladium-catalyzed carbonylative approaches to synthesize benzothiophene-3-carboxylic esters have been developed using an ionic liquid as the solvent. nih.gov This allows the catalytic system to be recycled multiple times without a significant loss in activity, showcasing a highly sustainable strategy. nih.gov

Table 4: Examples of Catalyst and Solvent Systems in Thiophene Derivative Synthesis

| Catalyst System | Solvent | Target Transformation | Key Finding/Advantage | Source |

|---|---|---|---|---|

| VO(acac)2 / Fe(acac)3 | Methanol / CCl4 | Thiophene to Methyl 2-thiophenecarboxylate | Catalyzes oxidation/carboxylation at high temp. | semanticscholar.org |

| Protic Acid Resin | Acetic Anhydride | Acylation of Thiophene | Reusable catalyst, eliminates aqueous workup. | acs.org |

| Mn(OAc)2 / Co(OAc)2 | Acetic Acid | Oxidation of 2-Acetylthiophene | Efficient aerobic oxidation, allows telescoping. | acs.org |

Reactivity and Mechanistic Investigations of 2 Phenylthiophene 3 Carboxylic Acid

Reactions on the Thiophene (B33073) Ring System

Electrophilic Aromatic Substitution Reactions

The thiophene ring is known to be more susceptible to electrophilic attack than benzene (B151609). In 2-phenylthiophene-3-carboxylic acid, the position of electrophilic attack is directed by the existing substituents. The phenyl group at the C2 position is a weak activating or deactivating group, while the carboxylic acid at the C3 position is a meta-directing, deactivating group. The most reactive position on the thiophene ring for electrophilic substitution is the C5 position (the other α-position), which is ortho to the sulfur atom and meta to the deactivating carboxyl group. This makes the C5 position the primary site for electrophilic attack. libretexts.orgstudysmarter.co.ukstackexchange.comyoutube.comresearchgate.net The general mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Attack at the C5 position allows for the positive charge to be delocalized over the ring and onto the sulfur atom, which is a key stabilizing feature. stackexchange.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-phenylthiophene-3-carboxylic acid masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Bromo-2-phenylthiophene-3-carboxylic acid or 5-Chloro-2-phenylthiophene-3-carboxylic acid libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 2-Phenyl-5-sulfothiophene-3-carboxylic acid libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-phenylthiophene-3-carboxylic acid stackexchange.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally more facile than on benzene, particularly when the ring is substituted with electron-withdrawing groups. In the case of this compound, the carboxylic acid group provides some activation towards nucleophilic attack. For an SNAr reaction to proceed readily, a good leaving group (such as a halide) must be present at a position activated by electron-withdrawing substituents. Therefore, a halogenated derivative, such as 5-halo-2-phenylthiophene-3-carboxylic acid, would be a suitable substrate for such reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-phenylthiophene-3-carboxylic acid

| Nucleophile | Reagents/Conditions | Predicted Major Product |

| Hydroxide | NaOH, H₂O, heat | 5-Hydroxy-2-phenylthiophene-3-carboxylic acid |

| Alkoxide | NaOR, ROH, heat | 5-Alkoxy-2-phenylthiophene-3-carboxylic acid |

| Amine | R₂NH, heat | 5-(Dialkylamino)-2-phenylthiophene-3-carboxylic acid |

| Thiolate | NaSR, heat | 5-(Alkylthio)-2-phenylthiophene-3-carboxylic acid |

Ring-Opening and Rearrangement Pathways

The thiophene ring of this compound can undergo cleavage or rearrangement under specific conditions. These transformations are valuable for synthesizing aliphatic compounds or isomeric structures.

One of the most common ring-opening reactions is desulfurization , typically achieved with Raney Nickel. ias.ac.inorganicreactions.orgresearchgate.netmasterorganicchemistry.comlehigh.edu This reaction involves the hydrogenolysis of the carbon-sulfur bonds, leading to a saturated hydrocarbon chain. In the case of this compound, this would result in a substituted heptanoic acid.

Oxidative ring-opening can also occur, for instance, through metabolism-like pathways involving oxidation of the thiophene ring. researchgate.net Treatment with strong oxidizing agents can lead to the cleavage of the thiophene ring. researchgate.net

Photochemical rearrangements of phenylthiophenes have been observed. acs.orgacs.org For example, upon UV irradiation, 2-phenylthiophene (B1362552) can isomerize to 3-phenylthiophene. acs.org This suggests that this compound could potentially undergo a similar rearrangement to yield 3-phenylthiophene-2-carboxylic acid or other isomers.

Table 3: Ring-Opening and Rearrangement Pathways of this compound

| Reaction Type | Reagents/Conditions | Resulting Product Structure |

| Desulfurization | Raney Nickel, H₂ | 4-Phenylheptanoic acid |

| Oxidative Ring Opening | Strong oxidizing agents (e.g., O₃, KMnO₄) | Various dicarboxylic acids and other fragments |

| Photochemical Rearrangement | UV light | Isomeric phenylthiophene carboxylic acids |

Reactivity of the Phenyl Substituent

Electrophilic Functionalization of the Phenyl Ring

While the thiophene ring is generally more reactive towards electrophiles than benzene, the presence of the deactivating carboxylic acid group on the thiophene ring in this compound can make the phenyl ring a competitive site for electrophilic attack. The 2-thienyl group attached to the phenyl ring acts as an ortho-, para-director. Therefore, electrophilic substitution on the phenyl ring is expected to yield a mixture of ortho- and para-substituted products. Studies on related systems, such as the nitration of benzo[b]thiophen-2-carboxylic acid, have shown that substitution can occur on both the thiophene and the benzene rings, supporting the possibility of competitive functionalization. rsc.org

Table 4: Potential Electrophilic Substitution Products on the Phenyl Ring

| Reaction | Reagents | Potential Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)thiophene-3-carboxylic acid and 2-(2-Nitrophenyl)thiophene-3-carboxylic acid |

| Halogenation | Br₂, FeBr₃ | 2-(4-Bromophenyl)thiophene-3-carboxylic acid and 2-(2-Bromophenyl)thiophene-3-carboxylic acid |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2-(4-Alkylphenyl)thiophene-3-carboxylic acid and 2-(2-Alkylphenyl)thiophene-3-carboxylic acid |

Remote Functionalization Strategies

Remote C-H functionalization is an emerging area in organic synthesis that allows for the modification of C-H bonds that are not in close proximity to a functional group. In the context of this compound, the carboxylic acid group could potentially serve as a directing group to facilitate the functionalization of the ortho C-H bonds on the phenyl ring. This strategy often employs transition metal catalysts, such as palladium, that can coordinate to the directing group and bring the catalytic center into proximity with a specific C-H bond. nih.gov While specific examples for this compound are not widely reported, the principles of directed C-H activation suggest this as a plausible route for selective functionalization.

Table 5: Hypothetical Remote Functionalization of the Phenyl Ring

| Functionalization | Catalytic System | Potential Product |

| Ortho-Olefination | Pd(OAc)₂, ligand, olefin | 2-(2-Vinylphenyl)thiophene-3-carboxylic acid |

| Ortho-Acetoxylation | Pd(OAc)₂, oxidant | 2-(2-Acetoxyphenyl)thiophene-3-carboxylic acid |

| Ortho-Halogenation | Pd(OAc)₂, halogen source | 2-(2-Halophenyl)thiophene-3-carboxylic acid |

Mechanistic Studies of Key Synthetic Transformations

The synthesis and reactivity of this compound and its derivatives have been the subject of mechanistic investigations, often employing computational methods like Density Functional Theory (DFT). researchgate.netmdpi.comnih.gov

A common route to substituted thiophenes is the Gewald reaction . Mechanistic studies of this reaction suggest a multi-step process involving a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization and aromatization. researchgate.net For the synthesis of this compound derivatives, this would involve the reaction of a phenyl-substituted carbonyl compound, a cyanoacetate, and elemental sulfur.

The mechanisms of the reactivity patterns described in the preceding sections are also of significant interest. For electrophilic aromatic substitution , DFT calculations can be used to model the stability of the intermediate sigma complexes, confirming the preference for substitution at the C5 position.

For nucleophilic aromatic substitution , computational studies can elucidate the energy profile of the addition-elimination pathway and the structure of the Meisenheimer intermediate.

Mechanistic investigations into rearrangement reactions , such as the photochemical isomerization of phenylthiophenes, have utilized deuterium (B1214612) labeling studies to trace the movement of atoms during the reaction, providing insight into the complex bond reorganizations that occur. acs.org

Derivatization and Analog Synthesis Strategies

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Hydrazides, etc.)

The carboxylic acid moiety of 2-phenylthiophene-3-carboxylic acid is a primary site for derivatization, allowing for the synthesis of esters, amides, and hydrazides, among other functional groups. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and reactivity.

Esters: Esterification of this compound can be achieved through several standard methods. Reaction with various alcohols in the presence of an acid catalyst or using coupling agents is a common approach. For instance, the synthesis of thiophene-3-carboxylate esters has been reported through multistep methods. researchgate.net A more direct approach involves the reaction of the carboxylic acid with an alcohol under acidic conditions. google.com Palladium-catalyzed alkoxycarbonylation of appropriate precursors also provides a route to thiophene-3-carboxylic esters. nih.gov The choice of alcohol allows for the introduction of a wide variety of alkyl and aryl groups, thereby tuning the lipophilicity and steric profile of the resulting ester.

Amides: Amide derivatives are frequently synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts with a primary or secondary amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can directly facilitate amide bond formation between the carboxylic acid and an amine. hhu.de This method has been successfully used for the synthesis of various thiophene (B33073) carboxamide derivatives. researchgate.net The synthesis of novel thiophene-2-carboxamide derivatives has been achieved through the cyclization of precursor molecules with N-(4-acetylphenyl)-2-chloroacetamide. nih.gov

Hydrazides: Carbohydrazides, or carboxylic hydrazides, are typically prepared by the hydrazinolysis of corresponding carboxylic acid esters in an alcoholic solution. hhu.de An efficient alternative involves the reaction of activated esters or amides with hydrazine, which can produce thiophenecarbohydrazides in high yields. hhu.de This method often involves the initial formation of an activated ester using reagents like DCCI and HOBt, followed by treatment with hydrazine. hhu.de

A summary of representative carboxylic acid derivatives is presented in the table below.

| Derivative Type | General Synthesis Method | Key Reagents |

| Esters | Fischer Esterification | Alcohol, Acid Catalyst |

| Palladium-Catalyzed Alkoxycarbonylation | CO, Alcohol, Pd Catalyst | |

| Amides | Acyl Chloride Route | Thionyl Chloride, Amine |

| Coupling Agent Method | DCCI, HOBt, Amine | |

| Hydrazides | Hydrazinolysis of Esters | Ester, Hydrazine Hydrate |

| From Activated Esters | Activated Ester, Hydrazine |

Preparation of Derivatives with Modified Phenyl Substituents

The synthesis of derivatives with substituted phenyl groups often begins with a suitably functionalized acetophenone (B1666503) derivative. For example, in the Gewald reaction, a common method for synthesizing substituted thiophenes, a substituted acetophenone can be condensed with a compound containing an active methylene (B1212753) group and elemental sulfur. sciforum.net This approach allows for the introduction of a wide range of substituents, such as methoxy, methyl, or halogen groups, onto the phenyl ring. nih.gov For example, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (B1284750) has been synthesized using this methodology. sciforum.net

Another strategy involves cross-coupling reactions, such as the Suzuki coupling, to attach a substituted phenyl group to a pre-functionalized thiophene ring. This method offers significant flexibility in the types of phenyl groups that can be introduced.

The table below illustrates examples of derivatives with modified phenyl substituents.

| Phenyl Substituent | Synthetic Strategy | Starting Material Example |

| 4-Methoxyphenyl | Gewald Reaction | 4-Methoxyacetophenone |

| 4-Methylphenyl | Gewald Reaction | 4-Methylacetophenone |

| 4-Chlorophenyl | Gewald Reaction | 4-Chloroacetophenone |

Functionalization at the Thiophene Ring (e.g., Halogenation, Alkylation)

Direct functionalization of the thiophene ring of this compound provides another avenue for creating structural diversity. Electrophilic substitution reactions, such as halogenation, are common methods for introducing new functional groups onto the thiophene core.

Halogenation: The thiophene ring is susceptible to electrophilic halogenation. Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. beilstein-journals.org The position of halogenation on the thiophene ring can be influenced by the existing substituents and reaction conditions. For instance, a one-pot bromination/debromination procedure has been developed for 3-methylthiophene (B123197) to yield 2,4-dibromo-3-methylthiophene, a key intermediate for further transformations. beilstein-journals.org

Alkylation: Alkylation of the thiophene ring can be more challenging due to the potential for multiple reaction sites. However, under specific conditions, such as Friedel-Crafts alkylation, an alkyl group can be introduced. The directing effects of the existing phenyl and carboxylic acid groups will play a crucial role in determining the regioselectivity of the alkylation. Imidate alkylating reagents have been shown to be effective for a range of nucleophiles under acidic or thermal conditions. syr.edu

The reactivity of the thiophene ring in this compound allows for the introduction of various functional groups, as summarized below.

| Functionalization | Reagent Example | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-2-phenylthiophene-3-carboxylic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-2-phenylthiophene-3-carboxylic acid |

| Iodination | Iodine/Mercuric Oxide | Iodo-2-phenylthiophene-3-carboxylic acid |

Construction of Polyfunctionalized 2-Phenylthiophene (B1362552) Systems

The synthesis of 2-phenylthiophene derivatives bearing multiple functional groups on both the thiophene and phenyl rings allows for the fine-tuning of their chemical and physical properties. Such polyfunctionalized systems are often constructed through multi-step synthetic sequences that combine the strategies discussed in the previous sections.

For example, a synthetic route could begin with a substituted acetophenone to introduce functionality on the phenyl ring, followed by a Gewald reaction to form the thiophene ring with a cyano or ester group at the 3-position. Subsequent hydrolysis would yield the carboxylic acid. The thiophene ring could then be further functionalized, for instance, by halogenation. Finally, the carboxylic acid group could be converted to an amide or ester. This modular approach provides access to a vast chemical space of polyfunctionalized 2-phenylthiophene derivatives.

An example of a synthetic approach to a polyfunctionalized system is outlined in the table below.

| Step | Reaction | Purpose |

| 1 | Gewald Reaction | Formation of a substituted 2-aminothiophene-3-carbonitrile (B183302) from a substituted acetophenone. |

| 2 | Diazotization and Sandmeyer Reaction | Introduction of a halogen or other group at the 2-position of the thiophene ring. |

| 3 | Hydrolysis | Conversion of the nitrile group to a carboxylic acid. |

| 4 | Esterification or Amidation | Derivatization of the carboxylic acid group. |

Synthesis of Heteroannulated Thiophene Derivatives

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems where another ring is fused to the thiophene core. These heteroannulated derivatives often exhibit unique biological activities and photophysical properties.

A common strategy for constructing fused systems involves intramolecular cyclization reactions. For instance, if the substituent at the 2-position of the thiophene ring contains a suitable functional group, it can react with the carboxylic acid at the 3-position, or a derivative thereof, to form a new ring. For example, thieno[2,3-d]pyrimidine (B153573) derivatives can be synthesized from 2-aminothiophene-3-carboxamide (B79593) precursors by reaction with nitriles. tubitak.gov.tr Another approach involves the three-component condensation of 2-aminothiophenes, Meldrum's acid, and isatins to produce spiro[indoline-3,7'-thieno[3,2-b]pyridine] derivatives. researchgate.net Furthermore, Ru-catalyzed oxidative coupling of heterocyclic carboxylic acids with internal alkynes has been developed for the synthesis of fused heterocycle-pyrones. researchgate.net

The table below provides examples of heteroannulated systems derived from thiophene precursors.

| Fused Heterocycle | Synthetic Approach | Key Precursor |

| Thieno[2,3-d]pyrimidine | Cyclocondensation | 2-Aminothiophene-3-carboxamide |

| Thieno[3,2-b]pyridine | Three-component condensation | 2-Aminothiophene |

| Fused Pyrones | Ru-catalyzed oxidative coupling | Thiophene carboxylic acid |

Spectroscopic and Advanced Structural Elucidation of 2 Phenylthiophene 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, with electronegative atoms or groups causing a downfield shift (higher ppm values). openstax.orgyoutube.com

For 2-phenylthiophene-3-carboxylic acid, the aromatic protons on the phenyl and thiophene (B33073) rings typically resonate in the range of 7.0-9.0 ppm. oregonstate.edu The carboxylic acid proton is highly deshielded and appears as a broad singlet at a significantly downfield position, often above 10.0 ppm. openstax.orgpressbooks.pub

In derivatives, the substitution pattern significantly affects the chemical shifts and coupling patterns of the remaining protons. For instance, in 2-phenylthiophene (B1362552), the protons of the thiophene ring appear as multiplets in the region of δ 7.14-7.70 ppm. researchgate.netrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Thiophene and Phenyl-Substituted Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) |

| Thiophene | H2/H5 | 7.33 |

| H3/H4 | 7.12 | |

| 2-Phenylthiophene researchgate.netrsc.org | Thiophene-H | 7.14-7.70 (m) |

| Phenyl-H | 7.34-7.45 (m) | |

| This compound | Aromatic-H | ~7.0-8.5 (m) |

| COOH | >10.0 (s, br) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. s = singlet, m = multiplet, br = broad.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org

In this compound, the carboxylic acid carbon (C=O) is typically observed in the range of 165-185 ppm. libretexts.org Aromatic carbons, including those of the phenyl and thiophene rings, resonate between 120 and 150 ppm. libretexts.org The carbon attached to the sulfur atom in the thiophene ring (C2) generally appears at a distinct chemical shift compared to the other thiophene carbons. publish.csiro.auacs.org

For the parent compound, 2-phenylthiophene, the carbon signals of the thiophene ring appear at approximately δ 123.15, 124.87, and 126.02 ppm, while the phenyl carbons are observed around δ 127.53, 128.08, and 128.96 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Thiophene and Phenyl-Substituted Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

| Thiophene | C2/C5 | 125.6 |

| C3/C4 | 127.3 | |

| 2-Phenylthiophene rsc.org | Thiophene-C | 123.15, 124.87, 126.02 |

| Phenyl-C | 127.53, 128.08, 128.96, 134.47, 144.50 | |

| This compound | C=O | ~165-185 |

| Aromatic-C | ~120-150 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the spin systems within the phenyl and thiophene rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, typically over two or three bonds (and sometimes four in conjugated systems). columbia.eduscribd.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the phenyl ring to the thiophene ring and the carboxylic acid group. scribd.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure and conformation of the molecule.

For complex derivatives of this compound, a combination of these 2D NMR experiments is often necessary for a complete and accurate structural elucidation. nih.govchemrxiv.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational bands include:

A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carboxylic acid, usually found between 1680-1710 cm⁻¹. The exact position can be influenced by hydrogen bonding. nih.gov

C-H stretching vibrations from the aromatic rings are observed above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.

The C-S stretching vibration of the thiophene ring is typically found in the 600-900 cm⁻¹ range. iosrjournals.org

In a study of 2-thiophenecarboxylic acid, the C=O stretching vibration was observed at 1669 cm⁻¹ in the IR spectrum. iosrjournals.org The aromatic C-C stretching vibrations were assigned to bands at 1528 cm⁻¹ in the IR and 1530 cm⁻¹ in the Raman spectrum. iosrjournals.org

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1680-1710 | |

| Aromatic Rings | C-H stretch | >3000 |

| C=C stretch | 1400-1600 | |

| Thiophene Ring | C-S stretch | 600-900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

For this compound (molecular weight: 204.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Therefore, significant fragment ions for this compound might be observed at m/z 187 and m/z 159. Another characteristic fragmentation for carboxylic acids is the formation of an acylium ion (R-CO⁺). libretexts.orgyoutube.com

The fragmentation of the thiophene ring itself can also contribute to the mass spectrum. nist.gov For instance, the mass spectrum of 2-thiophenecarboxylic acid shows major peaks at m/z 128 (molecular ion), 111 (loss of -OH), and 83. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

The stereochemical properties of chiral derivatives of this compound are of significant interest, particularly for applications in materials science and medicinal chemistry. Chiroptical spectroscopy, which encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides powerful tools for the elucidation of the absolute configuration and conformational analysis of these chiral molecules. The chirality in derivatives of this compound can arise from two primary sources: the introduction of a chiral center, typically by forming an amide or ester with a chiral moiety, or through atropisomerism, which results from restricted rotation about the C-C single bond connecting the phenyl and thiophene rings.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. For chiral derivatives of this compound, the phenyl and thiophene rings constitute the primary chromophores.

The ECD spectra of these compounds are expected to be dominated by Cotton effects corresponding to the π-π* transitions of the aromatic systems. The sign and magnitude of these Cotton effects are directly related to the spatial orientation of the phenyl and thiophene rings. In the case of atropisomeric derivatives, where the molecule exists as stable, non-interconverting rotational isomers (atropisomers), ECD is a crucial technique for assigning the absolute configuration (P or M) of the chiral axis.

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD to provide a reliable assignment of the absolute configuration. By comparing the experimentally measured ECD spectrum with the calculated spectra for the possible enantiomers, the correct stereochemistry can be determined.

For instance, in a hypothetical study of a chiral amide derivative of this compound, where the carboxylic acid is coupled with a chiral amine, the ECD spectrum would be influenced by both the inherent chirality of the amine and the conformational preferences of the entire molecule. The interactions between the chromophores can lead to complex ECD spectra, which, when properly analyzed, provide detailed structural information.

Illustrative ECD Data for a Hypothetical Chiral 2-Phenylthiophene-3-carboxamide:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition |

| 320 | +15,000 | π → π* (Thiophene) |

| 285 | -22,000 | π → π* (Phenyl) |

| 250 | +30,000 | π → π* (Charge Transfer) |

| 220 | -18,000 | n → π* (Carbonyl) |

| Note: This data is representative and intended for illustrative purposes. |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly powerful for determining the absolute configuration of molecules in solution and for studying conformational equilibria.

For chiral derivatives of this compound, VCD spectra can provide detailed insights into the stereochemical arrangement around the chiral center or the chiral axis. The carbonyl (C=O) stretching vibration of the carboxylic acid or its derivative (e.g., amide) is often a strong and well-defined band in the VCD spectrum, making it a useful probe for stereochemical analysis. The sign and intensity of the VCD signal for the C=O stretch can be correlated with the absolute configuration.

Illustrative VCD Data for a Hypothetical Chiral this compound Derivative:

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |

| 1710 | +5.2 | C=O stretch (Carboxylic acid dimer) |

| 1650 | -8.9 | C=O stretch (Amide I) |

| 1450 | +3.1 | Aromatic C=C stretch |

| 1280 | -2.5 | C-N stretch (Amide III) |

| Note: This data is representative and intended for illustrative purposes. |

Theoretical and Computational Chemistry of 2 Phenylthiophene 3 Carboxylic Acid

The theoretical and computational analysis of 2-phenylthiophene-3-carboxylic acid provides significant insights into its molecular structure, reactivity, and properties. These studies, primarily employing quantum chemical methods, are essential for understanding its behavior at a molecular level.

Applications in Advanced Materials Science

Monomers and Building Blocks for Conjugated Polymer Synthesis

The presence of a polymerizable thiophene (B33073) core and functional handles like the carboxylic acid group makes 2-phenylthiophene-3-carboxylic acid a versatile monomer for the synthesis of conjugated polymers. These polymers are the active components in a variety of organic electronic devices.

While direct reports on the homopolymer of this compound are scarce, the synthesis of related poly(phenylthiophene) derivatives is well-documented. For instance, poly(3-phenyl-2,5-thiophene) has been synthesized via nickel-catalyzed coupling polymerization of 3-phenyl-2,5-dichlorothiophene. acs.org This suggests that a similar polymerization strategy could be employed for derivatives of this compound, potentially after protecting or modifying the carboxylic acid group to be compatible with the polymerization conditions.

The introduction of a phenyl group onto the thiophene backbone can significantly influence the properties of the resulting polymer. It can affect the polymer's solubility, morphology in thin films, and electronic properties by altering the planarity of the polymer chain and the intermolecular packing. The carboxylic acid group, in particular, offers a site for post-polymerization modification, or it can be used to control the polymer's solubility and interfacial properties. For example, polythiophenes bearing carboxylic acid groups have been investigated for their solubility in aqueous base solutions and their potential use in applications requiring biocompatibility or specific interactions. semanticscholar.org

Copolymerization is a powerful strategy to fine-tune the electronic properties of conjugated polymers. By incorporating different monomer units into the polymer chain, researchers can control the bandgap, HOMO/LUMO energy levels, and charge transport characteristics of the material. Given its structure, this compound could be a valuable comonomer.

For example, copolymerizing a monomer like this compound with an electron-donating or electron-accepting comonomer can create donor-acceptor (D-A) copolymers. These materials often exhibit lower bandgaps and broader absorption spectra, which are desirable for applications in organic photovoltaics and photodetectors. nih.gov The phenyl group can contribute to the polymer's stability and morphology, while the carboxylic acid can be used to anchor the polymer to surfaces or to other molecules. The ability to create copolymers with tailored properties is a key area of research in organic electronics. mdpi.com

Components in Organic Electronic Devices

The potential of this compound as a building block for conjugated polymers directly translates to its potential use in a range of organic electronic devices. The performance of these devices is critically dependent on the properties of the organic semiconductor materials used.

Organic field-effect transistors (OFETs) are fundamental components of organic circuits. acs.orgnih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Polythiophenes are one of the most studied classes of materials for OFETs. mdpi.comwikipedia.org

The introduction of a phenyl group on the thiophene ring, as in poly(phenylthiophene)s, can influence the molecular packing and, consequently, the charge transport properties. While high mobility is often associated with highly ordered, crystalline domains in the polymer film, the bulky phenyl group can disrupt this packing. However, it can also lead to beneficial face-to-face π-stacking arrangements in some cases. The carboxylic acid group could be used to control the polymer's orientation on the dielectric surface, potentially improving the device performance. The table below summarizes the performance of some OFETs based on different polythiophene derivatives.

| Polymer | Mobility (cm²/Vs) | On/Off Ratio | Substrate/Dielectric | Reference |

| Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | 10⁵ - 10⁷ | Si/SiO₂ | mdpi.com |

| Thienothiophene-containing polymer | 0.6 | > 10⁶ | Si/SiO₂ | nih.gov |

| Thiazolothiazole-containing polymer | 0.14 | > 10⁶ | Si/SiO₂ | nih.gov |

This table presents data for related polythiophene derivatives to illustrate typical performance metrics.

Organic light-emitting diodes (OLEDs) are used in displays and lighting applications. nih.gov The active materials in an OLED must be capable of efficient electroluminescence, where injected electrons and holes recombine to produce light. Thiophene-based materials are often used as host materials or as part of the emissive layer in OLEDs. mdpi.com

A polymer derived from this compound could potentially be used in an OLED. The wide bandgap of some polythiophenes makes them suitable as host materials for phosphorescent emitters. The phenyl and carboxylic acid groups could be used to tune the solubility and film-forming properties of the polymer, as well as to influence the energy levels to facilitate charge injection and transport. The table below shows the performance of OLEDs using different thiophene-based materials.

| Emissive Material/Host | Max. Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Color | Reference |

| DMB-TT-TPA | 10.6 | 6.70 | Green | mdpi.com |

| Green dopant with 9-phenylcarbazole (B72232) moiety | 2.56 | - | Yellowish-green | mdpi.com |

This table presents data for related thiophene-based materials to illustrate typical performance metrics.

Organic photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity. They typically consist of a bulk heterojunction (BHJ) blend of a donor and an acceptor material. Polythiophenes, such as the well-studied poly(3-hexylthiophene) (P3HT), are commonly used as the donor material in OPVs.

A polymer based on this compound could potentially function as a donor material in an OPV. The absorption spectrum, energy levels, and morphology of the polymer are critical for device performance. The phenyl substituent could influence the polymer's absorption and its miscibility with fullerene acceptors. The carboxylic acid group could be used to improve the interfacial contact with the electrodes or to create self-assembled monolayers that enhance charge extraction. The table below provides examples of OPV performance with different polythiophene-based donor materials.

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| P3HT | PC₆₁BM | 3.5 - 5 | 0.6 | 10 - 12 | 0.6 - 0.7 | |

| TTT-co-P3HT | PC₇₁BM | - | - | - | - | |

| PCPDTBT | PC₇₀BM | ~2.03 | - | - | - |

This table presents data for related polythiophene derivatives to illustrate typical performance metrics. Note that full device data for TTT-co-P3HT was not provided in the reference.

Electrochromic and Photochromic Materials Development

While direct studies on the electrochromic and photochromic properties of this compound are not extensively documented in the current body of scientific literature, the characteristics of its constituent parts—the thiophene and phenyl groups—suggest significant potential in these areas. Thiophene-based polymers are renowned for their excellent electrochromic performance, exhibiting high stability, rapid switching times, and a wide range of colors. The incorporation of a phenyl group can further modulate the electronic and steric properties, influencing the color and stability of the material.

Electrochromic materials change their optical properties in response to an applied voltage, finding applications in smart windows, displays, and mirrors. The polymerization of thiophene derivatives typically leads to conjugated polymers with extensive π-electron systems, which are responsible for their electrochromic behavior. The carboxylic acid group in this compound could serve a dual purpose: facilitating the electropolymerization process and enhancing the processability and adhesion of the resulting polymer films.

Photochromic materials, on the other hand, undergo reversible changes in color upon exposure to light. The photo-responsiveness of materials containing thiophene is an active area of research. For instance, diarylethenes with thiophene units are well-known photochromic compounds. While the phenylthiophene structure itself does not guarantee photochromism, its incorporation into larger, specifically designed molecular systems could lead to novel photo-responsive materials. The phenyl and thiophene rings provide a platform for creating extended π-conjugated systems that are often a prerequisite for photochromic activity.

Table 1: Comparison of Properties of Thiophene-Based Electrochromic Materials

| Material | Color Change (Oxidized/Reduced) | Switching Time (s) | Stability (Cycles) |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Sky Blue / Dark Blue-Purple | < 1 | > 10,000 |

| Poly(3-hexylthiophene) (P3HT) | Blue / Red-Orange | 1-5 | > 1,000 |

| Poly(3-methylthiophene) (P3MT) | Blue / Red | 1-5 | > 1,000 |

| Potential for Poly(this compound) Derivatives | Tunable based on substitution | Comparable to other polythiophenes | Potentially enhanced by aryl substitution |

Ligands in Coordination Chemistry for Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The structure and properties of MOFs are highly tunable by varying the metal center and the organic linker.

Thiophene-containing carboxylic acids have been successfully employed as ligands to create MOFs with interesting properties, including high porosity, catalytic activity, and luminescence. The presence of the sulfur atom in the thiophene ring can lead to specific interactions within the MOF structure and can also serve as a site for post-synthetic modification.

In the context of this compound, the phenyl group would add another layer of functionality. It could influence the topology of the resulting MOF by introducing steric hindrance or by participating in π-π stacking interactions, which can help to stabilize the framework. Furthermore, the phenyl ring could be functionalized to tune the properties of the MOF, for example, by introducing fluorescent moieties or catalytic sites.

Table 2: Examples of Thiophene-Based Ligands in MOFs and Their Properties

| Ligand | Metal Ion | Resulting MOF Properties |

| Thiophene-2,5-dicarboxylic acid | Zn(II), Cu(II) | Gas storage (CO2 adsorption), tunable bandgaps for optoelectronics. aip.org |

| Benzo(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Zn(II), Cd(II) | Luminescent sensing of environmental contaminants. |

| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | Y(III), La(III), Tb(III), Lu(III) | Luminescence, guest-dependent quenching for sensing applications. rsc.org |

| Potential for this compound | Various transition metals | Potential for tunable porosity, catalytic activity, and luminescence. |

Supramolecular Assembly and Self-Organizing Systems

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry and is crucial for the development of "bottom-up" nanotechnology. This compound possesses the key functional groups necessary for directed self-assembly.

The carboxylic acid group is a strong hydrogen-bonding motif, capable of forming robust dimers and other hydrogen-bonded networks. youtube.comlibretexts.org This is a primary driving force for the formation of ordered structures. The thiophene and phenyl rings, being aromatic, can engage in π-π stacking interactions, further stabilizing the supramolecular assembly. The interplay between hydrogen bonding and π-π stacking can lead to the formation of various nanostructures, such as tapes, ribbons, or sheets.

The relative orientation of the phenyl and thiophene rings, which can be influenced by steric and electronic factors, will play a critical role in determining the packing of the molecules in the solid state and in solution. By modifying the substitution on the phenyl ring, it may be possible to control the self-assembly process and create materials with tailored morphologies and properties. The study of how these non-covalent interactions guide the formation of larger structures is a key aspect of crystal engineering and materials design. aip.org

Table 3: Key Intermolecular Interactions in the Supramolecular Assembly of Phenylthiophene Derivatives

| Interaction Type | Functional Groups Involved | Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic acid (–COOH) | Primary directional force, formation of dimers and chains. youtube.comlibretexts.org |

| π-π Stacking | Thiophene and Phenyl rings | Stabilization of the assembly, influences packing and electronic properties. |

| van der Waals Forces | Alkyl or other substituents | Fine-tuning of intermolecular distances and overall structure. |

| Dipole-Dipole Interactions | Heteroatoms (S, O) and polar bonds | Contribute to the overall stability and orientation of molecules. |

Role in Catalysis and Methodologies in Organic Synthesis

Ligand Design for Metal-Catalyzed Transformations

The inherent chemical properties of 2-phenylthiophene-3-carboxylic acid and its derivatives make them valuable precursors for ligands in metal-catalyzed reactions. The thiophene (B33073) sulfur atom and the carboxylic acid group can both act as coordination sites for metal centers.

Thiophenecarboxylic acids can serve as ligands where the carboxylate group chelates to metal ions. This has been demonstrated in the formation of coordination polymers with catalytic properties by chelating metal ions like Cu²⁺ and Zn²⁺. nih.gov For instance, copper(I) thiophene-2-carboxylate, a related compound, has been identified as an effective catalyst for Ullmann coupling reactions, highlighting the direct role of such metal complexes in forming carbon-carbon bonds. acs.org

Derivatives of thiophenes have also been elaborated into other important classes of chiral ligands. Axially chiral biaryl phosphine (B1218219) ligands, for example, have been successfully synthesized from benzothiophene (B83047) precursors. nih.govrsc.org This demonstrates the utility of the thiophene motif in creating structurally diverse and electronically tunable ligands for stereoselective transformations. Similarly, chiral thiophene-salen chromium complexes have been developed and applied as catalysts in the asymmetric Henry reaction. acs.org

Table 1: Examples of Thiophene-Based Ligands in Asymmetric Catalysis

| Ligand Type | Precursor | Metal | Catalyzed Reaction | Reference |

|---|---|---|---|---|

| 2,5-Bis(imidazolinyl)thiophene | Thiophene-2,5-dicarboxylic acid | Cu(II) | Friedel–Crafts Alkylation | nih.gov |

| 2,5-Bis(oxazolinyl)thiophene | Thiophene-2,5-dicarboxylic acid | Cu(II) | Friedel–Crafts Alkylation | nih.gov |

| Axially Chiral Phosphine | Naphthyl-benzothiophene | - | (Proposed Ligand) | nih.govrsc.org |

| Chiral Thiophene-Salen | Thiophene-based Salen | Cr(III) | Henry Reaction | acs.org |

Organocatalytic Applications of Derived Scaffolds

While much of the catalytic utility of thiophene derivatives involves coordination to a metal center, the inherent chirality of derived scaffolds can also be harnessed in purely organocatalytic transformations. Organocatalysis avoids the use of metals and relies on the stereochemical information embedded within a chiral organic molecule to influence the outcome of a reaction.

A direct organocatalytic approach has been reported for the asymmetric transformation of thiophenes. nih.gov By employing a chiral Brønsted base as the catalyst, an atroposelective intramolecular 6π-electrocyclization was achieved, demonstrating that the thiophene motif can be effectively desymmetrized without a metal catalyst. nih.govrsc.org

The chiral organic scaffolds used in metal catalysis, such as the bis(imidazolinyl)thiophenes and chiral phosphines, are themselves the source of asymmetry. nih.govnih.gov While they function as ligands in those contexts, their successful application underscores the potential of these thiophene-based chiral architectures to function independently as organocatalysts for a range of reactions, including Henry reactions, Diels-Alder reactions, and Michael additions. nih.gov The development of thiophene carboxamides, which can participate in hydrogen bonding and other non-covalent interactions, further expands the potential for designing novel organocatalysts. mdpi.comnih.gov

Precursors for Chiral Auxiliaries and Ligands

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction, after which it is removed. wikipedia.org The carboxylic acid functionality of this compound is an ideal handle for the attachment of such auxiliaries. For example, it can be converted into an amide by reacting with a chiral amine like (R,R)-pseudoephedrine or an ester with a chiral alcohol like 8-phenylmenthol. wikipedia.org The resulting thiophene-containing substrate would then be biased to react on one face, controlled by the stereochemistry of the auxiliary.

More significantly, thiophene carboxylic acids are direct precursors to sophisticated chiral ligands. As detailed previously, thiophene-2,5-dicarboxylic acid is the starting material for a family of C₂-symmetric chiral bis(oxazolinyl) and bis(imidazolinyl) ligands. nih.gov The synthesis involves the condensation of the dicarboxylic acid with enantiopure amino alcohols, directly translating the chirality of the amino alcohol to the final bidentate ligand structure. nih.gov

Furthermore, thiophene-based structures can be transformed into advanced, axially chiral ligands. Through a rationally designed substrate, an intramolecular cyclization, and subsequent derivatization, an optically pure benzodithiophene-naphthol biaryl skeleton was synthesized. nih.gov This axially chiral scaffold was then converted into a novel chiral phosphine ligand, demonstrating a pathway from a relatively simple thiophene structure to a highly specialized ligand for asymmetric metal catalysis. nih.govrsc.org

Building Block for Complex Natural Product Synthesis

The thiophene ring is a valuable heterocyclic building block found in various pharmaceuticals and materials, and its derivatives are utilized in the synthesis of complex molecules. While the direct use of this compound in the total synthesis of a complex natural product is not extensively documented, related structures and synthetic methodologies are employed to construct intricate molecular frameworks.

One clear example of incorporating a thiophene core into a complex, natural product-like structure is the synthesis of steroids fused with a thiophene ring at the 2,3-positions. researchgate.net This was achieved by condensing a 2-methoxymethylene-3-ketosteroid with ethyl thioglycolate to form a tetrahydrothiophene (B86538) derivative, which was subsequently dehydrated and processed to yield the androstano[2,3-c]thiophene system. researchgate.net

Furthermore, synthetic methods used to produce substituted thiophenes are integral to the synthesis of complex bioactive molecules. The Gewald reaction, a multicomponent reaction that efficiently produces 2-aminothiophenes, has been employed in the total synthesis of a multitargeted kinase inhibitor. researchgate.net This highlights the strategic importance of thiophene-forming reactions in accessing complex scaffolds for drug discovery. General strategies involving C-H functionalization of heterocycles are also prominent in modern natural product synthesis, and a versatile building block like this compound is well-suited for such advanced cross-coupling and annulation reactions. nih.gov

2 Phenylthiophene 3 Carboxylic Acid As a Building Block for Chemical Biology and Medicinal Chemistry Research Tools

Design and Synthesis of Thiophene-Based Scaffolds for Molecular Probe Development

The design of molecular probes for studying biological systems often relies on scaffolds that are both synthetically versatile and possess favorable photophysical or binding properties. Thiophene-based structures, including derivatives of 2-phenylthiophene-3-carboxylic acid, are frequently employed as the core of such probes. nih.govespublisher.com The inherent aromaticity and electron-rich nature of the thiophene (B33073) ring can be harnessed to create fluorescent probes for bioimaging and sensing applications. nih.govmdpi.com

The design strategy often involves utilizing the this compound core as a rigid platform. The carboxylic acid group serves as a primary point for synthetic modification, allowing for the covalent attachment of various functional units through standard coupling chemistries. thermofisher.com For instance, fluorophores, affinity tags, or specific binding moieties can be appended to create sophisticated molecular probes. Synthetic methodologies such as cross-coupling reactions are instrumental in building these complex structures. nih.gov The development of STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold, which can be derived from thiophene carboxylic acids, highlights a design approach where the core structure is elaborated to target specific protein-protein interactions. researchgate.net These inhibitors were designed to occupy a specific pocket within the SH2 domain of the STAT3 protein, demonstrating a rational approach to probe development. researchgate.net

Table 1: Design Strategies for Thiophene-Based Molecular Probes

| Design Element | Purpose | Synthetic Approach | Example Application |

|---|---|---|---|

| Thiophene Core | Provides a rigid, aromatic scaffold. | Gewald Reaction, Paal-Knorr Synthesis. rroij.comorganic-chemistry.org | Core for fluorescent dyes and kinase inhibitors. nih.govmdpi.com |

| Phenyl Group | Modulates electronic properties and provides steric bulk. | Suzuki or Stille coupling. | Tuning photophysical properties of probes. |

| Carboxylic Acid | Acts as a versatile chemical handle for derivatization. | Amide coupling (e.g., with HATU, EDC), esterification. thermofisher.comresearchgate.net | Attachment of fluorophores, biotin, or targeting ligands. |

Derivatization for Fragment-Based Chemical Library Generation

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. nih.gov This approach relies on screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov this compound is an ideal starting point for generating a fragment library due to its adherence to the "rule of three" (MW < 300, ≤ 3 H-bond donors/acceptors, ≤ 3 rotatable bonds) and the presence of a vector for chemical elaboration. nih.gov

The carboxylic acid moiety is a particularly valuable functional handle in fragment design because it can be readily converted into a diverse array of other functional groups, such as esters, amides, and hydroxamic acids. thermofisher.comnih.gov This allows for the rapid generation of a library of related fragments, each presenting a different set of hydrogen-bonding and electrostatic interactions to a target protein. This systematic exploration of the chemical space around the core fragment can provide crucial structure-activity relationship (SAR) data. nih.gov The goal is to create a collection of fragments with varied three-dimensional shapes and chemical properties to maximize the chances of finding a hit for any given target. nih.gov

Table 2: Exemplary Derivatives of this compound for Fragment Libraries

| Derivative Class | Reagents for Synthesis | Rationale for Inclusion in Library |

|---|---|---|

| Amides | Amines, HATU/EDC | Introduces H-bond donors/acceptors; explores diverse substituents. researchgate.net |

| Esters | Alcohols, DCC/DMAP | Modulates polarity and size; acts as potential prodrugs. |

| Acyl Hydrazides | Hydrazine | Provides a different vector for interaction and further elaboration. thermofisher.com |

| Hydroxamic Acids | Hydroxylamine, EDC | Acts as a carboxylic acid bioisostere and metal chelator. nih.gov |

Strategic Incorporation into Complex Molecular Architectures for Research Applications

The this compound scaffold is not only used for small fragments but is also strategically incorporated as a key building block in the synthesis of larger, more complex molecules with specific research applications. nih.govnih.gov In medicinal chemistry, the thiophene ring is often used as a bioisostere for a phenyl ring to improve metabolic stability, alter solubility, or enhance receptor binding affinity. nih.govresearchgate.net

Synthetic Methodologies for Biologically Relevant Heterocyclic Systems from this compound

A key advantage of this compound as a building block is its reactivity and potential for transformation into other biologically important heterocyclic systems. The combination of the thiophene ring and the carboxylic acid group allows for a variety of cyclization and condensation reactions.

One of the most powerful applications is the synthesis of thieno[2,3-d]pyrimidines. This is typically achieved in a multi-step process starting from a 2-aminothiophene-3-carboxylate or carboxamide, which itself is often prepared via the Gewald reaction. mdpi.comresearchgate.net The amino and carboxamide functionalities can then be cyclized with various one-carbon reagents to form the fused pyrimidine (B1678525) ring. Microwave-assisted synthesis has been shown to be an efficient method for preparing both the 2-aminothiophene-3-carboxylic acid derivatives and their subsequent transformation into the thieno[2,3-d]pyrimidin-4-one system. researchgate.net

Other synthetic transformations include:

Intramolecular Friedel-Crafts-type reactions: The carboxylic acid can be activated (e.g., as an acyl chloride) and induced to cyclize onto the adjacent phenyl ring to form a fused tricyclic ketone, providing a rigid scaffold for further elaboration.

Curtius or Schmidt Rearrangement: These reactions can convert the carboxylic acid into an amine group, opening up a different set of synthetic possibilities for building new heterocyclic rings or for attaching other moieties.

Cascade Reactions: Researchers have developed copper-catalyzed cascade bis-heteroannulation reactions that use simple precursors to assemble complex thiophene-fused polycyclic systems, such as thieno[3,2-d]thiazoles, in a single pot. acs.org

These methodologies demonstrate the strategic value of this compound, enabling chemists to access a wide range of complex, fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science. acs.orgthieme.de

Future Perspectives and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods like the Paal-Knorr and Gewald reactions. nih.gov However, these approaches can sometimes be limited by harsh conditions and functional group tolerance. nih.gov Future research is focused on developing more efficient and versatile synthetic pathways to 2-phenylthiophene-3-carboxylic acid and its derivatives.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). organic-chemistry.org Microwave irradiation can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions, aligning with the principles of green chemistry. nih.gov For instance, microwave-assisted Suzuki coupling reactions have been shown to be a rapid and environmentally friendly method for creating thiophene oligomers. researchgate.netacs.orgnih.gov Another approach involves the hydrolysis of the corresponding methyl ester, methyl 2-phenylthiophene-3-carboxylate, which can be prepared via a palladium-catalyzed coupling of methyl 2-bromothiophene-3-carboxylate and phenylboronic acid. google.com

Further research into one-pot syntheses and multi-component reactions is also anticipated to streamline the production of these compounds, making them more accessible for various applications. nih.govresearchgate.net The development of catalytic systems that are both highly efficient and reusable will be crucial in making these synthetic routes industrially viable. rsc.org

Exploration of Unprecedented Reactivity and Reaction Pathways

The reactivity of this compound is largely dictated by the interplay of its three key components: the electron-rich thiophene ring, the aromatic phenyl group, and the versatile carboxylic acid function. Thiophene rings readily undergo electrophilic aromatic substitution, such as nitration and halogenation. nih.govnih.gov The carboxylic acid group, while generally deactivating the ring towards electrophilic attack, can itself participate in a wide range of reactions.

Future research will likely delve into uncovering new reaction pathways. This could involve exploring the differential reactivity of the C-H bonds on the thiophene and phenyl rings, potentially leading to novel functionalization strategies. The carboxylic acid moiety can be converted into a variety of other functional groups, such as amides, esters, and acyl halides, each with its own unique reactivity profile. organic-chemistry.org The interaction between the thiophene sulfur atom and the carboxylic acid group can also influence the molecule's reactivity, a phenomenon that warrants further investigation through both experimental and theoretical studies. nih.gov

Moreover, the use of this compound as a building block in more complex molecular architectures, through reactions like Hantzsch condensation, opens up possibilities for creating novel heterocyclic systems with unique properties. evitachem.com

Integration with Advanced Analytical and Spectroscopic Techniques

A thorough understanding of the structure and properties of this compound is essential for its application in advanced materials and as a research tool. Advanced analytical and spectroscopic techniques are indispensable in this regard.

Table 1: Key Analytical and Spectroscopic Data

| Technique | Observation |

| ¹H NMR Spectroscopy | The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. google.com |

| ¹³C NMR Spectroscopy | Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms, providing insight into the carbon skeleton. |

| Mass Spectrometry | Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. scribd.com |

| Liquid Chromatography | Liquid chromatography (LC) is a key technique for the purification and analysis of this compound and its derivatives. google.com |

Future research will likely see the increased use of more sophisticated techniques. Two-dimensional NMR experiments, for example, can provide even more detailed structural information by revealing correlations between different nuclei. Advanced mass spectrometry techniques can aid in the identification of reaction intermediates and byproducts, offering a deeper understanding of reaction mechanisms. The integration of these analytical methods will be crucial for quality control in the synthesis of this compound and for the characterization of new materials derived from it. scribd.com

Theoretical Prediction and Experimental Validation of New Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a variety of molecular properties, including:

Molecular Geometry: Predicting the three-dimensional structure of the molecule.